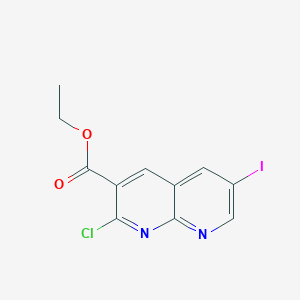

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate

Description

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate (molecular formula: C₁₁H₈ClIN₂O₂) is a halogenated 1,8-naphthyridine derivative characterized by a bicyclic aromatic core substituted with chlorine (position 2), iodine (position 6), and an ethyl ester group (position 3) . Its SMILES notation, CCOC(=O)C₁=CC₂=CC(=CN=C₂N=C₁Cl)I, highlights the spatial arrangement of substituents, which significantly influences its physicochemical and reactivity profiles. Predicted collision cross-section (CCS) values for its adducts range from 153.3–166.8 Ų, suggesting moderate molecular compactness . The iodine atom introduces steric bulk and polarizability, distinguishing it from simpler halogenated analogs like chloro- or fluoro-substituted naphthyridines.

Properties

IUPAC Name |

ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClIN2O2/c1-2-17-11(16)8-4-6-3-7(13)5-14-10(6)15-9(8)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXOYMQNYAFMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2N=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164986 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330583-63-5 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,8-naphthyridines, including Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . Industrial production methods often focus on optimizing these synthetic routes to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles and electrophiles to form substituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Cross-Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate is its antimicrobial properties. Various studies have demonstrated its efficacy against a range of pathogens.

Data Table: Antimicrobial Efficacy

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate | E. coli | 8 µg/mL |

| Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate | Staphylococcus aureus | 16 µg/mL |

| Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate | Candida albicans | 32 µg/mL |

Numerous derivatives of naphthyridine compounds have shown promising results in combating antibiotic-resistant strains, making them valuable in clinical settings .

Anticancer Research

Recent investigations into the anticancer potential of ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate have yielded encouraging results. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: In Vitro Anticancer Activity

A study conducted by Gurjar et al. evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate exhibited significant antiproliferative activity against breast cancer (MCF7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| A549 | 15.0 |

The mechanism of action was found to involve the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Synthesis and Derivative Development

The synthesis of ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate and its derivatives has been optimized for enhanced biological activity. Researchers have explored various synthetic routes to obtain derivatives with improved efficacy.

Synthesis Overview

The compound can be synthesized through a multi-step process involving the chlorination and iodination of naphthyridine precursors followed by esterification:

- Chlorination : Introduction of the chlorine atom at the second position.

- Iodination : Iodine substitution at the sixth position.

- Esterification : Reaction with ethyl alcohol to form the carboxylate ester.

This synthetic versatility allows for the creation of targeted derivatives that can be screened for specific biological activities .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, influencing their activity. For example, it can act as an inhibitor or activator of enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 7-Chloro-1-Ethyl-6-Fluoro-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate

- Molecular Formula : C₁₂H₁₂ClFN₂O₃

- Key Features : Substitutions at positions 6 (fluoro) and 7 (chloro) enhance electrophilicity, facilitating nucleophilic displacement reactions. The oxo group at position 4 stabilizes the dihydro-naphthyridine core via conjugation .

- Physicochemical Properties : Boiling point = 438.0 ± 45.0 °C , density = 1.4 ± 0.1 g/cm³ , indicating higher thermal stability compared to the iodo analog .

Ethyl 1-Cyclopropyl-7-Chloro-6-Fluoro-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate

- Molecular Formula : C₁₄H₁₂ClFN₂O₃

- Key Features : The cyclopropyl group at position 1 enhances steric hindrance, reducing reactivity toward bulky nucleophiles. This compound is synthesized via reactions with cyclopropylamine derivatives under basic conditions .

Ethyl 2-Hydroxy-6-Iodo-1,8-Naphthyridine-3-Carboxylate

- Molecular Formula : C₁₁H₉IN₂O₃

- The iodine atom at position 6 retains its role as a heavy halogen, influencing π-stacking interactions .

Crystallographic and Structural Variations

- Space Group Differences: The iodo-substituted compound (target) and analogs like ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (monoclinic, P2₁/n) exhibit distinct crystal packing due to halogen size and intermolecular interactions. For example, iodine’s polarizability may favor orthorhombic (Pna2₁) or monoclinic systems . C–H Bond Lengths: In related decahydro-naphthyridines, C–H distances vary (0.98–1.00 Å), reflecting substituent-induced bond polarization .

Biological Activity

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClIN₂O₂ |

| Molecular Weight | 304.55 g/mol |

| Melting Point | 140–141 °C |

| CAS Number | 1330583-63-5 |

The compound is classified as an irritant and is typically stored under controlled conditions to maintain its stability .

Synthesis

The synthesis of Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate can be achieved through various methods involving the reaction of substituted naphthyridines with appropriate halogenating agents. Recent advancements in synthetic methodologies include microwave-assisted reactions and ionic liquid-mediated processes that enhance yield and reduce reaction times .

Anticancer Properties

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate has shown promising anticancer activity. Its derivatives are noted for their ability to inhibit various cancer cell lines through multiple mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in tumor cells.

- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cell proliferation.

- Topoisomerase Inhibition : Inhibits topoisomerases I and II, enzymes crucial for DNA replication and transcription.

- Tubulin Polymerization Inhibition : Disrupts microtubule formation, which is essential for mitosis .

The biological activity of Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate can be attributed to its interaction with specific molecular targets:

- PI3-Kinase Pathway : The compound exhibits potent inhibitory effects on Class I PI3-Kinase enzymes, particularly isoforms α and β. This inhibition is linked to decreased tumor cell invasion and metastasis .

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that derivatives of Ethyl 2-chloro-6-iodo-1,8-naphthyridine significantly inhibited the growth of breast cancer cell lines (MCF7) and colon cancer cell lines (HCT116) at micromolar concentrations .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor volumes compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Basic: What are the standard synthetic routes for preparing ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate?

Answer:

The compound is typically synthesized via cyclization reactions of halogenated pyridine precursors. A common approach involves:

Gould-Jacobs Reaction : Microwave-assisted cyclization of halogenated aniline derivatives using aluminum catalysts to form the naphthyridine core .

Cyclization with Sodium Hydride : For example, treatment of dichlorofluoro-nicotinylacetate intermediates with ethyl orthoformate and subsequent cyclization in THF yields halogenated naphthyridines .

Halogenation Post-Cyclization : Iodination at the 6-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.